molecular formula C11H14N4O3 B2903503 1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid CAS No. 2248828-16-0

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid

Cat. No. B2903503
CAS RN: 2248828-16-0
M. Wt: 250.258
InChI Key: RXSKDUGXAIWRHY-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, the copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .

Mechanism of Action

The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PTAC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
PTAC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PTAC can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. PTAC has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using PTAC in lab experiments is its potential as a building block for the synthesis of other compounds. PTAC is also relatively easy to synthesize, and it can be obtained in high yields. However, one limitation of using PTAC is its potential toxicity, which may limit its use in certain applications.

Future Directions

Future research on PTAC could focus on its potential applications in the development of new anticancer agents. PTAC could also be studied for its potential applications in the treatment of inflammatory conditions and other diseases. Additionally, further research could be conducted to explore the mechanism of action of PTAC and its potential interactions with other compounds. Finally, PTAC could be studied for its potential applications in materials science, particularly in the development of new sensors and electronic devices.

Synthesis Methods

The synthesis of PTAC involves the condensation of 1-(1-prop-2-enoylpiperidin-3-yl) hydrazine with ethyl acetoacetate in the presence of acetic acid. The reaction takes place at room temperature, and the final product is obtained after purification through recrystallization. Other methods of synthesis have been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

PTAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PTAC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, PTAC has been used as a building block for the synthesis of other compounds. In materials science, PTAC has been studied for its potential applications in the development of sensors and other electronic devices.

properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-4-8(6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKDUGXAIWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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